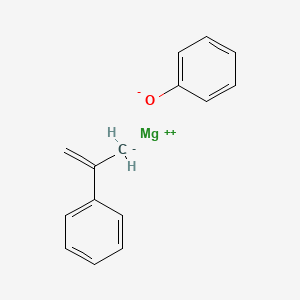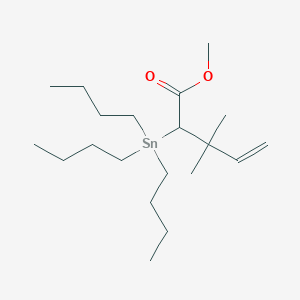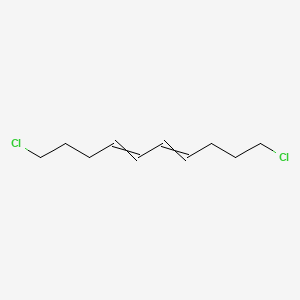![molecular formula C12H9F2Tl B14617541 ([1,1'-Biphenyl]-4-yl)(difluoro)thallane CAS No. 60705-29-5](/img/structure/B14617541.png)
([1,1'-Biphenyl]-4-yl)(difluoro)thallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)(difluoro)thallane: is a compound that features a biphenyl group bonded to a thallium atom, which is further substituted with two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane typically involves the reaction of a biphenyl derivative with a thallium reagent under specific conditions. One common method includes the use of thallium trifluoroacetate in the presence of a suitable solvent and temperature control to ensure the formation of the desired product. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the thallium compound.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(difluoro)thallane may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can undergo various chemical reactions, including:
Oxidation: The thallium center can be oxidized to higher oxidation states using oxidizing agents such as or .
Reduction: Reduction of the thallium center can be achieved using reducing agents like or .
Substitution: The biphenyl group can undergo electrophilic substitution reactions, where the thallium atom can be replaced by other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, organometallic compounds
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) derivatives , while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Applications De Recherche Scientifique
Chemistry: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds, which can be further transformed into other functional groups.
Biology: In biological research, this compound can be used as a probe to study the interactions of thallium with biological molecules, providing insights into the behavior of heavy metals in biological systems.
Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(difluoro)thallane can be used in the production of advanced materials, such as conductive polymers and catalysts for various chemical processes.
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-4-yl)(difluoro)thallane exerts its effects involves the interaction of the thallium center with various molecular targets. The thallium atom can form strong bonds with electronegative atoms such as oxygen and nitrogen, influencing the reactivity and stability of the compound. The biphenyl group provides a stable framework that can undergo further functionalization, enhancing the compound’s versatility in different applications.
Comparaison Avec Des Composés Similaires
- Thallium(I) acetate
- Thallium(III) chloride
- Biphenyl derivatives
Comparison: ([1,1’-Biphenyl]-4-yl)(difluoro)thallane is unique due to the presence of both the biphenyl group and the difluoro substitution on the thallium atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other thallium compounds. The biphenyl group provides a rigid and planar structure, while the difluoro substitution enhances the compound’s electron-withdrawing capabilities, making it a valuable reagent in various chemical transformations.
Propriétés
Numéro CAS |
60705-29-5 |
|---|---|
Formule moléculaire |
C12H9F2Tl |
Poids moléculaire |
395.58 g/mol |
Nom IUPAC |
difluoro-(4-phenylphenyl)thallane |
InChI |
InChI=1S/C12H9.2FH.Tl/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;;/h1,3-10H;2*1H;/q;;;+2/p-2 |
Clé InChI |
VRSBXPGBYMPMCX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)[Tl](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


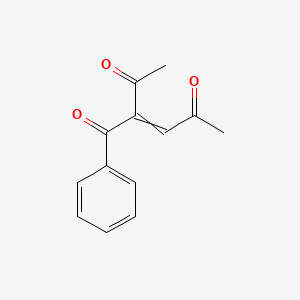
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
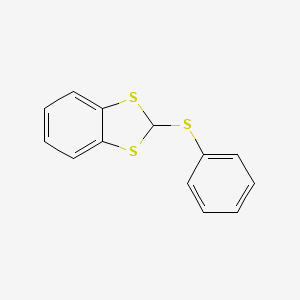
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
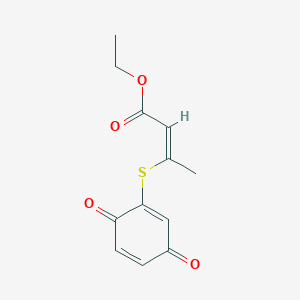
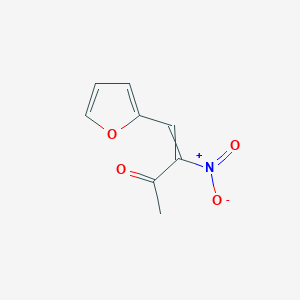
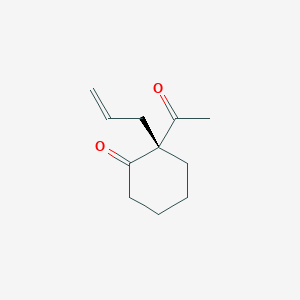
![Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-](/img/structure/B14617532.png)
